

GPR171 Gi/o Protein Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	MS15203
CAS No.:	73912-52-4
Cat. No.:	B1676846

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 171 (GPR171) and its coupling to the Gi/o signaling pathway. GPR171 has emerged as a significant target in various physiological processes, including feeding behavior, pain modulation, and immune responses. This document details the quantitative analysis of GPR171 activation, experimental protocols for its study, and the downstream signaling cascades involved.

Introduction to GPR171

GPR171 is a Class A G protein-coupled receptor that was orphanized with the discovery of its endogenous ligand, the neuropeptide BigLEN.[1][2] Subsequent research has identified synthetic agonists, such as **MS15203**, which have become valuable tools for elucidating the receptor's function.[3][4] GPR171 primarily couples to inhibitory Gi/o proteins, leading to the modulation of various intracellular signaling pathways.[1][5]

Quantitative Analysis of GPR171 Ligand Interactions and Functional Activity

The interaction of ligands with GPR171 and their functional consequences have been quantified through various in vitro assays. The data presented below summarizes key findings for the endogenous agonist BigLEN and its C-terminal fragment L2P2.



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Signaling Pathways

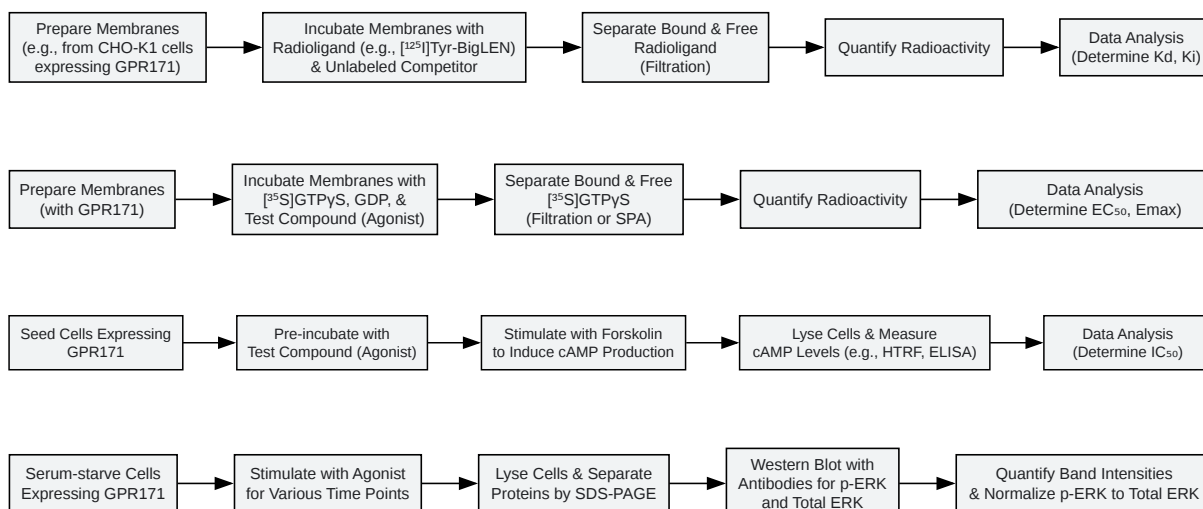
Upon activation by an agonist, GPR171 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This involves the dissociation of the G α i/o subunit from the G β \gamma dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR171 activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK). Pertussis toxin (PTX), a known inhibitor of Gi/o protein coupling, effectively blocks these downstream effects, confirming the involvement of this pathway.^[1]



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- To cite this document: BenchChem. [GPR171 Gi/o Protein Coupling: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676846#gpr171-gi-o-protein-coupling>]

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